molecular formula C28H14Br2O2 B1619527 3-Bromo-10-(2-bromo-10-oxoanthracen-9-ylidene)anthracen-9-one CAS No. 34316-54-6

3-Bromo-10-(2-bromo-10-oxoanthracen-9-ylidene)anthracen-9-one

Cat. No.: B1619527
CAS No.: 34316-54-6
M. Wt: 542.2 g/mol
InChI Key: RDWYKRDNFXGTBO-UHFFFAOYSA-N
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Description

3-Bromo-10-(2-bromo-10-oxoanthracen-9-ylidene)anthracen-9-one is a strategically halogenated anthraquinone-based derivative that functions as a high-performance non-fullerene acceptor (NFA) in the development of organic photovoltaics (OPVs) and other electronic devices. Its research value lies in the extended, planar π-conjugated system derived from the anthracenone core, which facilitates strong intermolecular packing and efficient charge transport. The specific bromination pattern is critical for fine-tuning the material's energy levels, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), to achieve optimal open-circuit voltage and energy alignment with common polymer donors. This compound is instrumental in bulk-heterojunction organic solar cell research, where it contributes to enhanced light-harvesting, improved electron mobility, and superior morphological stability in the active layer, leading to increased power conversion efficiencies (PCEs). Researchers utilize this acceptor to study structure-property relationships in NFAs, particularly the role of halogenation in modulating crystallinity, charge separation, and ultimately, the performance and durability of next-generation renewable energy devices. Its application is a key focus in the pursuit of sustainable and flexible electronic materials.

Properties

IUPAC Name

3-bromo-10-(2-bromo-10-oxoanthracen-9-ylidene)anthracen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H14Br2O2/c29-15-9-11-21-23(13-15)25(17-5-1-3-7-19(17)27(21)31)26-18-6-2-4-8-20(18)28(32)22-12-10-16(30)14-24(22)26/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWYKRDNFXGTBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C4=CC=CC=C4C(=O)C5=C3C=C(C=C5)Br)C6=C(C2=O)C=CC(=C6)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H14Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801151060
Record name 3-Bromo-10-(2-bromo-10-oxo-9(10H)-anthracenylidene)-9(10H)-anthracenone
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Molecular Weight

542.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34316-54-6
Record name 3-Bromo-10-(2-bromo-10-oxo-9(10H)-anthracenylidene)-9(10H)-anthracenone
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Record name 3-Bromo-10-(2-bromo-10-oxo-9(10H)-anthracenylidene)-9(10H)-anthracenone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-10-(2-bromo-10-oxoanthracen-9(10H)-ylidene)anthracen-9(10H)-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-10-(2-bromo-10-oxoanthracen-9-ylidene)anthracen-9-one typically involves the bromination of anthracene derivatives. One common method includes the bromination of 10-oxoanthracene-9-ylidene using bromine in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow bromination, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-10-(2-bromo-10-oxoanthracen-9-ylidene)anthracen-9-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: The compound can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Sodium methoxide in methanol at room temperature.

    Oxidation: Potassium permanganate in acetone at elevated temperatures.

    Reduction: Sodium borohydride in ethanol at room temperature.

Major Products Formed

    Substitution: Formation of methoxy-substituted anthracene derivatives.

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of hydroxyanthracene derivatives.

Scientific Research Applications

Organic Electronics

The compound has garnered attention for its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique electronic properties allow for efficient charge transport and light emission.

PropertyValue
Band Gap~2.5 eV
Electron MobilityHigh

These properties make it suitable for incorporation into layers of OLEDs, enhancing their efficiency and brightness.

Photonic Devices

Due to its strong absorption characteristics in the UV-visible range, 3-Bromo-10-(2-bromo-10-oxoanthracen-9-ylidene)anthracen-9-one can be used in photonic devices such as sensors and lasers. The compound's ability to act as a light-harvesting material is particularly useful in developing advanced photonic systems.

Fluorescent Dyes

The compound exhibits fluorescence, making it a candidate for use as a fluorescent dye in biological imaging and labeling applications. Its photostability and brightness can enhance the visibility of biological samples under fluorescence microscopy.

Case Study 1: OLED Performance Enhancement

A study published in the Journal of Materials Chemistry demonstrated that incorporating this compound into OLED structures improved device efficiency by 30% compared to traditional materials. The enhanced charge transport properties led to brighter displays with lower power consumption.

Case Study 2: Photonic Sensor Development

Research conducted at a leading university explored the use of this compound in developing photonic sensors for environmental monitoring. The sensors exhibited high sensitivity to specific pollutants, leveraging the compound's strong light absorption and fluorescence properties.

Mechanism of Action

The mechanism of action of 3-Bromo-10-(2-bromo-10-oxoanthracen-9-ylidene)anthracen-9-one involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can lead to the inhibition of DNA replication and transcription, which is the basis for its potential anticancer activity. Additionally, the compound’s bromine atoms can participate in halogen bonding, further influencing its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Bianthrone (10-(10-Oxoanthracen-9-ylidene)anthracen-9-one)

  • Structure : Lacks bromine substituents, featuring a simple bianthrone backbone.
  • Key Differences: The absence of bromine reduces molecular weight (MW: 384.43 vs. target compound’s estimated MW: ~546.12) and alters electronic conjugation. Bianthrone is known for thermochromic and photochromic properties due to planar-to-twisted conformational changes .
  • Applications : Used in materials science for optical switching devices .

XE991 (10,10-Bis(pyridin-4-ylmethyl)anthracen-9-one)

  • Structure : Contains pyridinylmethyl groups at the 10-positions instead of bromine.
  • Key Differences : Polar substituents enhance solubility in aqueous media. XE991 acts as a Kv7 potassium channel inhibitor, demonstrating neuropharmacological activity .
  • Applications : Neurobiological research tool for studying epilepsy and neuronal excitability .

TPI-1 (10-[(4-Methoxy-3-oxidanyl-phenyl)methylidene]anthracen-9-one)

  • Structure : Features a methoxy-hydroxyphenyl substituent.
  • Key Differences: The electron-donating methoxy group stabilizes the conjugated system, influencing tubulin-binding affinity.
  • Applications : Antimitotic agent in oncology research .

9-Bromo-10-phenylanthracene

  • Structure : Single anthracene core with bromine and phenyl substituents.
  • Key Differences: Simpler monocyclic structure without the ylidene linkage. Exhibits strong fluorescence, making it useful in organic electronics .
Table 1: Structural and Functional Comparison
Compound Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications
Target Compound (CAS 34316-54-6) C28H14Br2O2 ~546.12 3-Br, 2-Br, ylidene linkage Pharmaceutical research
Bianthrone C28H16O2 384.43 None Thermochromism, optical materials
XE991 C26H20N2O 400.45 Pyridinylmethyl groups Kv7 channel inhibition
TPI-1 C22H16O3 328.36 Methoxy-hydroxyphenyl Tubulin inhibition, anticancer
9-Bromo-10-phenylanthracene C20H13Br 333.22 Br, phenyl Fluorescence, OLEDs

Physicochemical Properties

  • Solubility : The bromine substituents increase hydrophobicity relative to polar analogues like XE991. Estimated solubility in DMSO >10 mM based on similar brominated anthracenes .
  • Thermal Stability: Decomposition observed at ~146–148°C in related brominated anthracenones (e.g., compound 1 in ), suggesting moderate thermal resilience.
  • Spectroscopy : Distinct ¹H NMR signals for brominated aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (¹³C NMR δ ~190 ppm) align with data for 10-Bromo-9-anthracenecarbaldehyde ().

Crystallographic and Conformational Analysis

  • Crystal Packing: Bromine’s steric bulk may induce non-planar conformations, akin to puckering observed in other halogenated anthracenes ().
  • Comparison with 10-Bromo-N,N-diphenylanthracen-9-amine : Crystallographic data (e.g., space group P21/c, Z = 4) for similar brominated anthracenes indicate dense π-stacking and halogen-bonding networks .

Biological Activity

3-Bromo-10-(2-bromo-10-oxoanthracen-9-ylidene)anthracen-9-one, with CAS number 34316-54-6, is a polycyclic aromatic compound that exhibits significant biological activity. This compound is characterized by its complex structure, which includes multiple bromine substituents and an anthracene backbone. Its molecular formula is C28H14Br2O2C_{28}H_{14}Br_2O_2, with a molecular weight of 542.22 g/mol. The compound's notable properties include a melting point above 360 °C and a boiling point of approximately 656.2 °C at 760 mmHg .

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer properties. A study focusing on anthraquinone derivatives revealed that these compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the activation of caspases .

Table 1: Summary of Anticancer Activity in Related Compounds

Compound NameMechanism of ActionCancer TypeReference
Anthraquinone Derivative AROS generation, Caspase activationBreast Cancer
Anthraquinone Derivative BCell cycle arrestLung Cancer
3-Bromo CompoundApoptosis inductionVarious

Antimicrobial Activity

In addition to anticancer effects, studies have shown that brominated anthracenes possess antimicrobial properties. The presence of bromine atoms enhances the compound's ability to disrupt microbial cell membranes, leading to cell death. This property makes it a candidate for further investigation in the development of new antimicrobial agents .

Photophysical Properties

The photophysical characteristics of this compound contribute to its biological activity. The compound exhibits strong fluorescence, which can be exploited in imaging applications and photodynamic therapy (PDT). PDT utilizes light-sensitive compounds that produce cytotoxic species upon light activation, offering a targeted approach to cancer treatment .

Case Studies

  • Case Study on Anticancer Efficacy : A recent investigation into the efficacy of brominated anthracenes demonstrated significant cytotoxic effects against HeLa cells, with IC50 values indicating potent activity. The study highlighted the role of structural modifications in enhancing biological activity .
  • Antimicrobial Testing : Another study explored the antimicrobial effects of various brominated anthracenes against Gram-positive and Gram-negative bacteria. Results showed that the tested compounds exhibited varying degrees of inhibition, suggesting potential for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-bromo-10-(2-bromo-10-oxoanthracen-9-ylidene)anthracen-9-one, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves Friedel-Crafts alkylation of anthrone derivatives. For example, 10-bromo-9-anthrone can react with brominated aromatic precursors under Lewis acid catalysis (e.g., AlCl₃) to form the anthracenone backbone . Optimization includes temperature control (0–25°C), solvent selection (e.g., dichloromethane or nitrobenzene), and stoichiometric adjustments to minimize side reactions like resin formation with bulky substituents. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR identify substituent positions and electronic environments. The deshielded protons near bromine or ketone groups show distinct shifts (e.g., 9-keto anthracenone protons at δ 8.5–9.0 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., exact mass calculated for C₂₇H₁₂Br₂O₂: 542.92 g/mol) and bromine isotope patterns .
  • FT-IR : C=O stretches (~1680 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) validate functional groups .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer : Classified as a skin/eye irritant (H315, H319) and hazardous to aquatic life (H400, H410) . Use PPE (gloves, goggles), work in a fume hood, and avoid aqueous discharge. Waste disposal must follow EPA/REACH guidelines for halogenated aromatics. Store in airtight containers under inert gas (N₂/Ar) to prevent degradation .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound?

  • Methodological Answer : Crystallize the compound via slow evaporation (solvent: chloroform/ethanol). Data collection at 100 K using Mo-Kα radiation (λ = 0.71073 Å) ensures resolution < 0.8 Å. Refinement with SHELXL (anisotropic displacement parameters, hydrogen atom constraints) and validation via R-factor (< 5%) and residual electron density maps . For example, the Cambridge Structural Database (CSD) entry for related brominated anthracenones (e.g., FEKTOG) guides bond-length analysis (C-Br: ~1.89 Å) .

Q. What intermolecular interactions dominate the crystal packing, and how are they analyzed?

  • Methodological Answer : Graph set analysis (Etter’s method) identifies hydrogen-bonding motifs (e.g., C=O⋯H-C) and π-π stacking (anthracene plane distances: ~3.5 Å). Mercury software visualizes Hirshfeld surfaces to quantify contact contributions (e.g., Br⋯Br interactions in halogen-rich structures) . For non-classical interactions, DFT calculations (B3LYP/6-311+G(d,p)) assess stabilization energies .

Q. How can computational methods predict the compound’s electronic properties and reactivity?

  • Methodological Answer :

  • Aromaticity : NICS (Nucleus-Independent Chemical Shift) calculations at ring centers evaluate diatropic currents. For anthracenone derivatives, NICS(1) values < −10 ppm indicate strong aromaticity .
  • Reactivity : Fukui indices (Gaussian 16) locate electrophilic/nucleophilic sites. Bromine substituents increase electrophilicity at adjacent carbons, guiding functionalization strategies .

Q. What strategies address discrepancies in experimental vs. theoretical data (e.g., bond angles, spectroscopic peaks)?

  • Methodological Answer : For bond-angle deviations (e.g., puckered anthracene rings), compare experimental X-ray data with DFT-optimized geometries (ωB97X-D/def2-TZVP). Adjust solvent models (PCM for NMR) or consider dynamic effects (molecular vibrations via IR frequency calculations). Use scaling factors (e.g., 0.96 for IR) to align theoretical and experimental peaks .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-10-(2-bromo-10-oxoanthracen-9-ylidene)anthracen-9-one
Reactant of Route 2
Reactant of Route 2
3-Bromo-10-(2-bromo-10-oxoanthracen-9-ylidene)anthracen-9-one

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